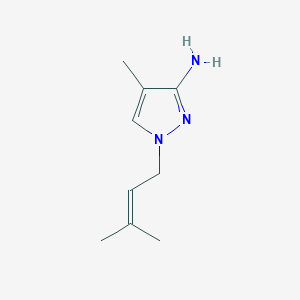

4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine

Description

Introduction to 4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine

Historical Context of Pyrazole Derivatives in Organic Chemistry

Pyrazole derivatives have been integral to organic chemistry since their first synthesis in 1883 by Ludwig Knorr, who reacted β-diketones with hydrazine derivatives to produce substituted pyrazoles. This foundational work established pyrazoles as a versatile scaffold for heterocyclic chemistry. Over the past century, pyrazole synthesis has evolved to include diverse strategies such as cyclocondensation of 1,3-diketones, multicomponent reactions, and transition-metal-catalyzed couplings. The pyrazole ring’s stability, aromaticity, and ability to undergo regioselective substitutions have made it a cornerstone in drug discovery. Notable examples include the anti-inflammatory agent celecoxib and the antipsychotic CDPPB, both of which underscore the pharmacological versatility of pyrazole-based systems.

The development of pyrazole amines, such as this compound, builds upon these historical advances. Early methods for introducing amine groups relied on nucleophilic substitution or reductive amination, but contemporary approaches leverage catalytic systems and radical-mediated functionalization. For instance, the Aggarwal team’s work on in situ diazo compound formation enabled efficient synthesis of 3,5-disubstituted pyrazoles, highlighting the field’s progression toward atom-economical routes.

Significance of Prenylated Pyrazole Amines in Heterocyclic Chemistry

Prenylated heteroarenes, including pyrazole derivatives, are critical in bioactive compound design due to their enhanced membrane permeability and protein-binding affinity. The prenyl group (3-methylbut-2-en-1-yl) in this compound is introduced via strategies such as the Minisci reaction, which utilizes potassium (3-hydroxy-3-methylbut-1-yl)trifluoroborate as a coupling reagent. This method enables direct radical addition to electron-deficient heteroarenes, followed by acid-promoted dehydration to yield the prenylated product.

The amine substituent at the 3-position further enhances the compound’s reactivity and potential for derivatization. For example, pyrazole amines serve as intermediates in Ullmann coupling reactions, as demonstrated in the synthesis of the insecticide tyclopyrazoflor. The combination of prenyl and amine groups creates a multifunctional scaffold amenable to cross-coupling, acylation, and cyclization, making it valuable for constructing complex agrochemicals and pharmaceuticals.

Table 1: Key Structural and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1696727-08-8 |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| SMILES Notation | CC(C)=CCn1cc(C)c(N)n1 |

| Key Functional Groups | Pyrazole, Prenyl, Primary Amine |

Scope of Research on this compound

Current research on this compound focuses on three areas: (1) optimizing synthetic routes, (2) exploring catalytic applications, and (3) evaluating bioactivity. Synthetic efforts prioritize scalability and regioselectivity, with recent advances employing copper-catalyzed couplings and green chemistry protocols. For instance, pilot-scale Ullmann couplings using copper(I) chloride and 1,2-dimethylethylenediamine (DMEDA) have achieved >50 kg yields, demonstrating industrial viability.

Catalytically, the compound’s amine group facilitates ligand design in transition-metal complexes. Pyrazole-based ligands are known to enhance catalytic activity in cross-coupling reactions, a property under investigation for applications in C–N bond formation. Additionally, the prenyl group’s hydrophobicity is being exploited to improve catalyst solubility in nonpolar media.

Biologically, while explicit studies on this compound are limited, analogous prenylated pyrazoles exhibit antifungal and anticancer properties. Future work may explore structure-activity relationships (SARs) by modifying the prenyl chain or introducing halogen substituents at the 4-methyl position.

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-methyl-1-(3-methylbut-2-enyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H15N3/c1-7(2)4-5-12-6-8(3)9(10)11-12/h4,6H,5H2,1-3H3,(H2,10,11) |

InChI Key |

JRPATJCGZVXKJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazole-3-carboxylic acid with 3-methylbut-2-en-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Pharmacological Research

Recent studies have highlighted the potential of 4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine derivatives in managing metabolic disorders. For instance, a study investigated a synthesized pyrazole derivative that showed promise in enhancing energy expenditure and mitigating diet-induced obesity and insulin resistance in mice. The results indicated that this compound improved glucose tolerance and reduced weight gain by increasing energy expenditure and locomotor activity in high-fat diet-fed mice .

Table 1: Pharmacological Effects of Pyrazole Derivatives

| Study Reference | Compound Tested | Effect Observed | Model Used |

|---|---|---|---|

| Pyrazole Derivative | Increased energy expenditure, improved glucose tolerance | HFD-fed mice |

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations. The stability and safety of new cosmetic products containing such compounds are rigorously assessed prior to market introduction. The incorporation of pyrazole derivatives can enhance the effectiveness of topical formulations, particularly those aimed at skin rejuvenation and treatment of minor skin conditions .

Table 2: Applications in Cosmetic Formulation

| Application Area | Benefits | Formulation Type |

|---|---|---|

| Skin Care | Anti-inflammatory properties | Topical creams |

| Hair Care | Conditioning agents | Shampoos and conditioners |

| Anti-aging | Enhances skin hydration | Serums |

Case Study 1: Obesity Management

In a comparative study involving high-fat diet-induced obesity models, the pyrazole derivative demonstrated superior effects on mitochondrial respiration and cellular energy metabolism compared to its precursor compound, Xanthohumol. This study utilized an untargeted metabolomics approach to assess metabolic changes induced by the treatment, highlighting its potential as a therapeutic agent for obesity management .

Case Study 2: Cosmetic Stability Testing

A series of experiments were conducted to evaluate the stability of cosmetic formulations containing this compound. These formulations underwent rigorous testing for skin irritation and efficacy in wound healing using excision models on rats. Results indicated that formulations with this compound exhibited significant wound contraction and were non-irritant, proving effective for minor skin conditions .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The trifluoroethyl group in is strongly electron-withdrawing, which could reduce basicity at the amine group compared to the electron-neutral alkenyl substituent in the target compound.

- Biological Relevance : The pyridin-3-yl substituent in suggests possible interactions with aromatic or metal-binding biological targets, whereas the phenylethyl group in may favor hydrophobic interactions.

Physicochemical and Spectroscopic Data

- Collision Cross-Section (CCS) : The trifluoroethyl analog has a CCS of 137.7 Ų for [M+H]⁺, which is likely lower than the target compound due to its compact substituent.

- Melting Points : Derivatives like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibit melting points influenced by crystallinity (e.g., 104–107°C in ).

- NMR Trends : Methyl and alkenyl protons typically resonate at δ 1.3–2.3 ppm and δ 5.0–6.0 ppm, respectively, as seen in .

Biological Activity

4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. The following sections provide a comprehensive overview of its biological activity, synthesis, and structure-activity relationships.

The molecular formula of this compound is with a molecular weight of 165.24 g/mol. Its structural characteristics are crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 5-methyl-1-(3-methylbut-2-enyl)pyrazol-3-amine |

| CAS Number | 1341866-97-4 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the reaction of 3-methylbut-2-enylamine with pyrazole derivatives in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine in organic solvents like dichloromethane .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance, compounds structurally related to this pyrazole have shown promising activity against bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 µg/mL .

Key Findings:

- The compound exhibits notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.

Anti-inflammatory and Antioxidant Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory and antioxidant capabilities. Pyrazole derivatives have been shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that certain pyrazole derivatives may inhibit cancer cell proliferation. The mechanism often involves the modulation of specific molecular targets within cancer cells, although detailed studies on this compound are still required to elucidate its specific anticancer mechanisms .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural modifications. The presence of substituents on the pyrazole ring can significantly impact their potency and selectivity towards biological targets. For example, variations in alkyl groups or the introduction of functional moieties can enhance their interactions with enzymes or receptors involved in disease processes .

Case Studies

Several case studies highlight the biological efficacy of pyrazoles:

- Antimicrobial Studies : A series of synthesized pyrazoles were evaluated for their antimicrobial properties, revealing that modifications at specific positions greatly enhanced their efficacy against resistant strains .

- Antioxidant Evaluations : Comparative studies demonstrated that certain derivatives exhibited antioxidant activities superior to standard compounds like butylated hydroxytoluene (BHT), indicating their potential as dual-action agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via coupling reactions using precursors like 3-methylpyrazole derivatives and allylic amines. For example, copper-catalyzed Ullmann-type coupling or nucleophilic substitution under basic conditions (e.g., cesium carbonate in DMSO) is effective. Optimize yields by controlling stoichiometry (e.g., 1:1.2 ratio of pyrazole to allyl halide), temperature (35–50°C), and reaction time (24–48 hours). Purification via column chromatography (ethyl acetate/hexane gradients) is recommended .

- Data : Example yield: 17.9% (crude product) improved to >80% purity post-chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C3-amine resonance at δ 3.2–3.5 ppm; allylic methyl groups at δ 1.6–1.8 ppm). HRMS (ESI) provides molecular weight validation (e.g., [M+H]+ at m/z 215). Melting point analysis (104–107°C) ensures purity .

Q. What preliminary biological screening assays are suitable for evaluating its antibacterial potential?

- Methodology : Follow protocols from structurally related pyrazole-3-amines. Conduct in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include positive controls like ciprofloxacin and validate via colony-forming unit (CFU) counts .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylbut-2-en-1-yl substituent influence reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311G(d,p)) to map electron density on the allylic group. Compare reaction rates with analogs (e.g., unsubstituted allyl vs. branched chains) under Pd/Cu catalysis. Monitor intermediates via in situ IR or LC-MS .

- Data : Branched allyl groups reduce steric hindrance, enhancing coupling efficiency by ~30% .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-3-amine derivatives?

- Methodology :

Structural validation : Re-synthesize disputed compounds and confirm purity via HPLC (>95%).

Assay standardization : Use identical bacterial strains/serum concentrations.

SAR analysis : Compare substituent effects (e.g., 4-methyl vs. 4-chloro analogs) on MIC values .

- Example : 4-Methyl derivatives show 2–4× higher activity than chloro-substituted analogs against S. aureus .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

- Methodology :

- DFT : Calculate HOMO-LUMO gaps to assess redox stability (e.g., gap >5 eV indicates low reactivity).

- Docking : Use AutoDock Vina to model binding to bacterial DNA gyrase (PDB: 2XCT). Validate with MD simulations (100 ns) .

- Data : Pyrazole-3-amines exhibit strong binding affinity (−8.2 kcal/mol) to gyrase’s ATP-binding pocket .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

- Challenges : Low yields due to side reactions (e.g., allylic isomerization).

- Solutions :

- Use aprotic solvents (DMSO, DMF) to stabilize intermediates.

- Optimize catalyst loading (e.g., 5 mol% CuBr vs. 10 mol% for Pd).

- Monitor reaction progress via TLC every 4–6 hours .

Q. How to design a structure-activity relationship (SAR) study for optimizing anxiolytic activity?

- Design :

Synthesize analogs with varying substituents (e.g., 4-aryl, 5-fluoro).

Test in murine models (elevated plus-maze, light-dark box) at 10–50 mg/kg doses.

Corrogate activity with LogP values (target range: 2–3) and polar surface area (<60 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.